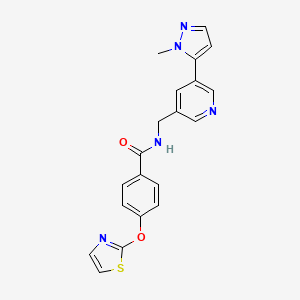

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-25-18(6-7-24-25)16-10-14(11-21-13-16)12-23-19(26)15-2-4-17(5-3-15)27-20-22-8-9-28-20/h2-11,13H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALJDVWQJLRVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases.

Mode of Action

The compound interacts with its target, NAMPT, by activating it. The activation of NAMPT enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes.

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway. This pathway is responsible for recycling NAD+ from nicotinamide, which is a product of NAD±consuming reactions. By enhancing this pathway, the compound increases the availability of NAD+ for various biological processes, including metabolism and aging.

Pharmacokinetics

It’s known that the compound has been optimized to show potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms. This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.

Result of Action

The activation of NAMPT by the compound leads to an increase in the availability of NAD+. This can have various molecular and cellular effects, depending on the specific biological processes that utilize NAD+. For example, it could enhance metabolic processes, slow down aging processes, or potentially treat a diverse array of diseases.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₂S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding : The compound's structure suggests potential binding to various receptors, including those involved in inflammatory responses and cancer pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

- Case Study : A series of pyrazolo[3,4-b]pyridine derivatives were screened against human cancer cell lines (NALM-6, SB-ALL, MCF-7), showing promising results in inhibiting cell growth .

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against a range of bacteria and fungi:

- Mechanism : The thiazole ring may disrupt microbial cell wall synthesis or function as an enzyme inhibitor, leading to cell death.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence of the pyrazole and thiazole groups significantly enhances activity compared to other heterocycles.

- Lipophilicity : Compounds with balanced lipophilicity tend to show better bioavailability and receptor binding affinity .

Table 1: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide has been explored for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For example, thiazole derivatives have been reported to show moderate to good activity against Gram-positive bacteria .

| Biological Activity | Target Pathogen/Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | MCF7 (breast cancer) | 15 |

| Antimicrobial | E. coli | 12 |

| Antimicrobial | S. aureus | 10 |

Pharmacology

The pharmacokinetic properties of this compound are under investigation to ascertain its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that modifications to the thiazole and pyrazole components can enhance bioavailability and target specificity .

Material Sciences

Due to its unique structure, this compound is being explored for applications in material sciences, particularly in the development of novel polymers and nanomaterials with specific functional properties. The incorporation of thiazole groups can improve thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives, including compounds similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The findings showed that certain derivatives exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)

highlights six compounds (4d–4i) with shared benzamide-thiazole scaffolds. Key comparisons include:

Table 1: Structural and Spectroscopic Comparison

| Compound ID | Substituents on Thiazole/Benzamide | Key Spectral Data (1H NMR δ, ppm) |

|---|---|---|

| Target Compound | 4-(Thiazol-2-yloxy)benzamide; Pyridin-3-ylmethyl with 1-methylpyrazole | Not provided in evidence |

| 4d | 3,4-Dichlorobenzamide; 5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl | Aromatic protons: 7.2–8.5; Morpholine CH2: 3.5–3.7 |

| 4e | 3,4-Dichlorobenzamide; 5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl | Piperazine CH2: 2.3–2.8; NH: 10.2 |

| 4f | 3,4-Dichlorobenzamide; 5-((i-Propyl(methyl)amino)methyl)-4-(pyridin-3-yl)thiazol-2-yl | i-Propyl CH3: 1.0–1.2; N-CH3: 2.9 |

| 4g | Benzamide; 5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl | Aromatic protons: 7.1–8.4; Piperazine CH3: 2.2 |

Key Observations :

- Substituent Effects : The target compound lacks electron-withdrawing groups (e.g., 3,4-dichloro in 4d–4f), which may enhance its solubility compared to 4d–4f but reduce electrophilic reactivity .

- Spectroscopic Trends : While the target’s NMR data are unavailable, analogs like 4d–4g show distinct shifts for morpholine/piperazine protons (2.3–3.7 ppm), aiding in structural validation .

Pyrazole- and Thiazolidinone-Containing Analogs

and describe compounds with pyrazole and thiazole/thiazolidinone motifs:

Table 2: Functional Group Comparison

Key Observations :

- Thiazole vs. Thiazolidinone: The target’s thiazol-2-yloxy group is more rigid than the thiazolidinone ring in , possibly affecting conformational flexibility during receptor binding .

- Pyrazole Positioning : The 1-methylpyrazole in the target is directly attached to pyridine, unlike ’s 3-methyl-1-phenylpyrazole, which may influence steric hindrance and hydrogen bonding .

Benzamide Derivatives with Heterocyclic Moieties

and list compounds with benzamide backbones and diverse heterocycles:

Table 3: Heterocyclic Substituent Analysis

Key Observations :

Preparation Methods

Etherification via Mitsunobu Reaction

The thiazol-2-yloxy group is introduced to the benzamide core through an ether linkage. A Mitsunobu reaction between 4-hydroxybenzoic acid and thiazol-2-ol is commonly employed:

$$

\text{4-Hydroxybenzoic acid} + \text{Thiazol-2-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-(Thiazol-2-yloxy)benzoic acid}

$$

Alternative Nucleophilic Aromatic Substitution

If the benzene ring is activated with electron-withdrawing groups (e.g., nitro), nucleophilic substitution with thiazol-2-olate becomes feasible. However, this method is less favored due to harsher conditions (e.g., NaH, DMF, 100°C).

Synthesis of (5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine moiety is functionalized with a 1-methyl-1H-pyrazol-5-yl group via a Suzuki reaction:

$$

\text{5-Bromo-pyridin-3-ylmethanamine} + \text{1-Methyl-1H-pyrazol-5-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{(5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine}

$$

Protection and Deprotection of the Amine

To prevent side reactions during cross-coupling, the amine group is often protected as a tert-butyl carbamate (Boc) and later deprotected using trifluoroacetic acid (TFA):

$$

\text{Boc-protected amine} \xrightarrow{\text{TFA, DCM}} \text{Free amine}

$$

Amide Bond Formation

The final step involves coupling 4-(thiazol-2-yloxy)benzoic acid with (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine. Two methods are prevalent:

Acid Chloride Method

- Activation : Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{4-(Thiazol-2-yloxy)benzoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{4-(Thiazol-2-yloxy)benzoyl chloride}

$$ - Coupling : React with the amine in the presence of a base (e.g., triethylamine):

$$

\text{4-(Thiazol-2-yloxy)benzoyl chloride} + \text{(5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$

\text{4-(Thiazol-2-yloxy)benzoic acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target compound}

$$

Optimization Challenges

Steric Hindrance

The bulky pyrazole and pyridine groups impede reaction kinetics, necessitating extended reaction times (24–48 hours) and elevated temperatures (40–60°C).

Purification

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is required to isolate the pure product.

Analytical Characterization

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇N₅O₂S | |

| Molecular Weight | 391.4 g/mol | |

| Melting Point | Not reported | |

| Key IR Bands | 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) | |

| ¹H NMR (DMSO-d₆) | δ 8.50 (s, 1H, pyridine) |

Applications and Derivatives

While specific biological data for this compound are unavailable, structurally related benzamides exhibit kinase inhibitory activity. For instance, imatinib analogs with pyridinylmethylamine side chains target Bcr-Abl tyrosine kinase.

Q & A

Q. What are the common synthetic pathways for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrazole and thiazole moieties are often synthesized separately and coupled via amide bond formation. Key steps include the use of dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and controlled temperatures (room temperature to 80°C) to ensure high yields . Intermediate purification via column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. NMR helps verify substituent positions (e.g., methyl groups on pyrazole), while HR-MS validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How are initial biological activities of this compound typically screened?

In vitro assays against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) are common. For example, fluorescence-based enzymatic assays or MTT cell viability assays are used to determine IC₅₀ values. Positive controls and dose-response curves are mandatory to ensure reliability .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound’s pyrazole-thiazole hybrid core?

Yield optimization requires systematic variation of solvents, catalysts, and temperatures. Evidence suggests DMF with K₂CO₃ at 60°C improves nucleophilic substitution efficiency for thiazol-2-yloxy groups . Catalysts like Pd(PPh₃)₄ may enhance coupling reactions. Kinetic studies (e.g., monitoring via TLC every 30 minutes) help identify optimal reaction times .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell passage number). To address this:

Q. How can computational methods predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes to proteins like kinases. Focus on hydrogen bonding with pyridin-3-ylmethyl groups and hydrophobic interactions with the thiazole ring. Validate predictions with mutagenesis studies on key residues .

Q. What are the challenges in achieving aqueous solubility for this compound, and how can they be mitigated?

The compound’s hydrophobicity (logP >3) limits solubility. Strategies include:

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic modifications (e.g., substituting the benzamide with sulfonamides or varying pyrazole substituents) are evaluated. Key parameters:

- Bioisosteric replacement (e.g., thiazole → oxazole).

- Introduction of electron-withdrawing groups (e.g., -NO₂) to enhance target binding.

- Assess changes in IC₅₀ and selectivity ratios .

Methodological Notes

- Synthesis Troubleshooting : Low yields in coupling steps may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

- Data Reproducibility : Replicate critical experiments (e.g., bioassays) with independent batches of the compound to confirm activity .

- Degradation Studies : Monitor stability under physiological conditions (pH 7.4, 37°C) via LC-MS to identify hydrolytic degradation pathways (e.g., amide bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.